molecular formula C8H7ClO2S B6274560 methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate CAS No. 62157-63-5

methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate

Cat. No. B6274560
CAS RN: 62157-63-5
M. Wt: 202.7
InChI Key:
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Description

Methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate, also known as 5-chloro-2-thiophenecarboxaldehyde, is an organic compound classified as a carboxaldehyde. It is a colorless to yellowish liquid with a characteristic, pungent odor. It is used in the synthesis of various organic compounds and as an intermediate in the manufacture of pharmaceuticals and other products.

Scientific Research Applications

Methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate is used in scientific research as a reagent in the synthesis of various organic compounds, such as thiophene-based polymers, heterocyclic compounds, and heterocyclic polymers. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.

Mechanism of Action

Methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate is an organic compound that can be used as a starting material in the synthesis of various organic compounds. It reacts with other organic compounds to form new compounds through a variety of mechanisms, such as substitution, addition, condensation, and elimination.
Biochemical and Physiological Effects
Methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate is not known to have any direct biochemical or physiological effects. However, the compounds it is used to synthesize may have such effects. For example, thiophene-based polymers and heterocyclic compounds have been used in the development of drugs for the treatment of various diseases, such as cancer and infectious diseases.

Advantages and Limitations for Lab Experiments

Methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to handle. It is also stable and has a wide range of reactivity, making it suitable for a variety of reactions. The main disadvantage of this compound is its toxicity; it should be handled with caution and protective equipment should be worn when working with it.

Future Directions

The use of methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate as a starting material in the synthesis of various organic compounds will likely continue to be explored in the future. It may be used to synthesize new heterocyclic compounds and polymers, which may have potential applications in the development of drugs for the treatment of various diseases. Additionally, further research may be conducted to identify new reactions and mechanisms for the synthesis of compounds using this carboxaldehyde.

Synthesis Methods

Methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate can be synthesized by a reaction between 5-chlorothiophene-2-carboxylic acid and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at a temperature of approximately 100°C and a pressure of 1.2 bar. The reaction yields a mixture of the desired product and by-products, which must be separated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate involves the reaction of 5-chlorothiophene-2-carbaldehyde with methyl acrylate in the presence of a base to form the desired product.", "Starting Materials": [ "5-chlorothiophene-2-carbaldehyde", "methyl acrylate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 5-chlorothiophene-2-carbaldehyde and methyl acrylate to a reaction flask", "Add base to the reaction mixture to initiate the reaction", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Allow the reaction mixture to cool and then extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

62157-63-5

Product Name

methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate

Molecular Formula

C8H7ClO2S

Molecular Weight

202.7

Purity

0

Origin of Product

United States

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